(5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC17632661
Molecular Formula: C13H12ClF3N2O2S
Molecular Weight: 352.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClF3N2O2S |
|---|---|
| Molecular Weight | 352.76 g/mol |
| IUPAC Name | [5-[3-(trifluoromethyl)phenyl]sulfonylpyridin-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H11F3N2O2S.ClH/c14-13(15,16)9-2-1-3-11(6-9)21(19,20)12-5-4-10(7-17)18-8-12;/h1-6,8H,7,17H2;1H |
| Standard InChI Key | CCRYJMPBTPKOBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C(C=C2)CN)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is C₁₃H₁₂ClF₃N₂O₂S, with a molecular weight of 352.76 g/mol . Its structure integrates three key functional groups:
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A pyridine ring substituted at the 2-position with a methanamine group.
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A sulfonyl bridge (-SO₂-) linking the pyridine’s 5-position to a 3-(trifluoromethyl)phenyl moiety.
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A hydrochloride salt form, enhancing solubility for biological applications.
Table 1: Key Identifiers and Synonyms
Structural Features and Electronic Effects
The trifluoromethyl (-CF₃) group exerts strong electron-withdrawing effects, stabilizing the phenyl ring against metabolic oxidation while enhancing lipophilicity () . The sulfonyl group contributes to hydrogen bonding capacity (TPSA: 64.93 Ų) , potentially influencing target binding. X-ray crystallography data remains unpublished, but computational models suggest a planar conformation between the pyridine and phenyl rings, facilitated by the sulfonyl linker .
Synthetic Pathways and Manufacturing
Disclosed Synthetic Routes
While detailed protocols for synthesizing the hydrochloride salt are proprietary, PubChem records indicate the parent amine (CID: 69085430) is synthesized via:
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Sulfonylation: Reaction of 2-aminomethylpyridine derivatives with 3-(trifluoromethyl)benzenesulfonyl chloride.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride form .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Sulfonylation | Dichloromethane, room temperature, 18h | Excess sulfonyl chloride |
| Acid-Base Neutralization | HCl (gaseous), diethyl ether solvent | Controlled pH titration |
Analytical Characterization
Quality control employs:
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HPLC-MS: For purity assessment (reported : 204 [M+H]⁺ for parent amine) .
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¹H/¹³C NMR: To confirm substitution patterns (δ 8.2–8.5 ppm for pyridine protons) .
Pharmacological and Biomolecular Interactions
Computed ADME Properties
PubChem’s QSAR models predict:
Table 3: Predicted Pharmacokinetic Parameters
Target Hypotheses
The compound’s sulfonamide moiety suggests possible binding to:
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Carbonic Anhydrases: Analogous to acetazolamide (Ki ~10 nM) .
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Kinase Domains: Trifluoromethyl groups often enhance ATP-binding pocket affinity .
Comparative Analysis with Structural Analogs
Table 4: Functional Group Comparisons
| Compound | Structure | Therapeutic Use |
|---|---|---|
| Celecoxib | Pyrazole sulfonamide | COX-2 inhibitor |
| Dorzolamide | Thienothiopyran sulfonamide | Glaucoma therapy |
| Target Compound | Pyridine sulfonamide | Investigational |
The pyridine ring in (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride may confer improved metabolic stability over traditional aryl sulfonamides .
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